molecular formula C16H24BrN3O2 B2819787 tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1289007-64-2

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No. B2819787
M. Wt: 370.291
InChI Key: FIQJVOWRKLGWAS-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C14H21BrN4O2 . It has a molecular weight of 357.25 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3, (H,18,20) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is typically a powder . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Preparation and Diels‐Alder Reaction

    A related compound, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, has been synthesized and used in Diels-Alder reactions, indicating potential applications in complex organic syntheses (Padwa, Brodney, & Lynch, 2003).

  • Crystal Structures and Hydrogen Bonds

    tert-Butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, have been analyzed for their crystal structures, revealing insights into hydrogen and halogen bonds (Baillargeon et al., 2017).

  • Asymmetric Mannich Reaction

    Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, has been synthesized using asymmetric Mannich reactions, highlighting the potential for stereoselective synthesis of complex molecules (Yang, Pan, & List, 2009).

Molecular Interactions and Packing

  • Intramolecular Interactions: Studies on tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}-carbamate have contributed to understanding intramolecular hydrogen bonding and molecular packing in crystal structures (Weber et al., 1995).

Biological Activities and Interactions

  • Antibacterial and Anthelmintic Activity: Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a similar compound, has been tested for antibacterial and anthelmintic activities, suggesting potential applications in biological research (Sanjeevarayappa et al., 2015).

Synthetic Methods and Optimization

  • Synthetic Optimization: A compound closely related to tert-butyl carbamate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, has been synthesized with optimized methods, highlighting the importance of efficient synthesis in research (Zhao et al., 2017).

Advanced Applications

  • Photochemical Synthesis: Photochemical methods have been explored in the synthesis of polypyridine ruthenium(II) complexes, demonstrating advanced synthetic techniques that could be applicable to similar compounds (Bonnet et al., 2003).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[[1-(5-bromopyridin-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-10-12-6-8-20(9-7-12)14-5-4-13(17)11-18-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJVOWRKLGWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate

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